molecular formula C19H28N6O2 B2937587 4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-63-6

4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2937587
CAS No.: 878731-63-6
M. Wt: 372.473
InChI Key: FJGZQLQONZBYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of the compound is C19H28N6O2. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound would depend on the functional groups attached to the imidazole ring.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives were synthesized to explore their potential as ligands for 5-HT(1A) receptors. Preliminary studies suggested that certain derivatives exhibit anxiolytic-like and antidepressant-like activities in animal models, highlighting their potential for treating anxiety and depression (A. Zagórska et al., 2009).

Antioxidant Evaluation

Novel pyrazolopyridine derivatives were synthesized and evaluated for their antioxidant properties. Some of these compounds demonstrated promising activity in protecting DNA from oxidative damage, suggesting their utility in studies related to oxidative stress and potentially in the development of antioxidant therapies (M. Gouda, 2012).

Fused Systems Based on Purines and Pyrimidines

Research into the reactivity of dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia or primary amines led to the synthesis of 4-amino derivatives. This work contributes to the understanding of chemical transformations involving purines and pyrimidines, which are core structures in many biologically active compounds (A. Gulevskaya et al., 1999).

Integrin Antagonists for Antithrombotic Treatment

A compound developed as a potent and orally active fibrinogen receptor antagonist demonstrated significant potential for antithrombotic treatment. This research underscores the therapeutic applications of such compounds in acute phase treatments, driven by their ability to inhibit platelet aggregation (Y. Hayashi et al., 1998).

Applications in Mechanistic Investigations

A labeled compound was prepared for use in mechanistic investigations, offering insights into the thermal reactions of N-oxides with various nucleophiles. Such studies are crucial for understanding the chemical behavior of these compounds under different conditions, with implications for their synthetic utility and biological activity (M. Sako et al., 2000).

Mechanism of Action

Future Directions

The future directions in the research of imidazole derivatives involve the development of new drugs that overcome the problems of antimicrobial resistance . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel drugs.

Properties

IUPAC Name

4,7-dimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13(2)25-14(3)12-24-15-16(20-18(24)25)21(4)19(27)23(17(15)26)11-10-22-8-6-5-7-9-22/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGZQLQONZBYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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